PF 05089771 tosylate

Catalog No.
S005174
CAS No.
1430806-04-4
M.F
C25H20Cl2FN5O6S3
M. Wt
672.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF 05089771 tosylate

CAS Number

1430806-04-4

Product Name

PF 05089771 tosylate

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

Molecular Formula

C25H20Cl2FN5O6S3

Molecular Weight

672.6 g/mol

InChI

InChI=1S/C18H12Cl2FN5O3S2.C7H8O3S/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,26H,(H3,22,24,25);2-5H,1H3,(H,8,9,10)

InChI Key

NVKBPDYKPNYMDR-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-4-thiazolylbenzenesulfonamide tosylate

PF-05089771 is a voltage-gated sodium channel 1.7 (Nav1.7) blocker (IC50s = 11, 16, 33, and 20 nM for 5N11S, 5A11L, 5A11S, and 5A11L Nav1.7 splice variants, respectively). It is selective for Nav1.7 over Nav1.1-1.6 and 1.8 channels (IC50s = 0.11-25 μM), L-type calcium, and KvLQT and hERG potassium channels (IC50s = ≥10 μM), as well as human and cynomolgus monkey TRPV1 receptors (IC50s = 10 and 20 μM, respectively). PF-05089771 is also 1,000-fold selective for half-inactivated over resting Nav1.7 channels, and mutation of the domain IV voltage-sensor domain (VSD4) reduces PF-05089771 potency by approximately 100-fold.
Potent and selective Nav1.7 channel blocker (IC50 = 8, 11 and 171 nM for mouse, human and rat Nav1.7, respectively). Exhibits selectivity for Nav1.7 over other Nav1 channels (IC50 values are 0.11, 0.16, 0.85, 10, 11 and 25 μM for Nav1.2, Nav1.6, Nav1.1, Nav1.4, Nav1.3 and Nav1.5, respectively). Also exhibits selectivity over a panel of 81 other ion channels, receptors, enzymes and transporters. Blocks spontaneous firing of inherited erythromelalgia (IEM)-derived iPSC sensory neurons in vitro.

PF-05089771 tosylate (CAS 1430806-04-4) is a highly potent, state-dependent, and subtype-selective arylsulfonamide inhibitor of the voltage-gated sodium channel NaV1.7, demonstrating an IC50 of 11 nM against the human isoform. Unlike traditional local anesthetics that block the channel pore indiscriminately, it binds specifically to the domain IV voltage-sensor domain (VSD4), stabilizing the channel in a non-conducting conformation. For procurement and material selection, the tosylate (monomethylbenzenesulfonate) salt is selected because it forms a highly stable crystalline solid with reproducible solubility profiles (33 mg/mL in DMSO), overcoming the handling inconsistencies, variable dissolution rates, and poor shelf-life typical of amorphous sulfonamide free bases.

Substituting PF-05089771 tosylate with generic non-selective sodium channel blockers (such as lidocaine or mexiletine) fundamentally compromises experimental integrity by introducing off-target cardiac (NaV1.5) and central nervous system (NaV1.1/1.2) inhibition, which confounds nociceptive assay readouts. Furthermore, utilizing early-generation 2-aminothiazole NaV1.7 inhibitors introduces severe hepatotoxicity risks via cytochrome P450-mediated reactive metabolite formation [1]. Finally, procuring the unformulated free base of PF-05089771 instead of the tosylate salt can lead to batch-to-batch variability in dissolution rates and solid-state degradation, directly impacting the reproducibility of in vivo pharmacokinetic and pharmacodynamic models .

NaV1.7 Selectivity Over Cardiac and CNS Isoforms

PF-05089771 tosylate exhibits an IC50 of 11 nM for human NaV1.7, while maintaining IC50 values >10 µM for the cardiac isoform NaV1.5 and the TTX-resistant isoform NaV1.8. This represents a >1000-fold selectivity margin, ensuring that nociceptive pathways can be isolated without inducing the cardiac arrhythmias or generalized CNS depression seen with non-selective blockers.

Evidence DimensionTarget selectivity (IC50)
Target Compound Data11 nM (hNaV1.7)
Comparator Or Baseline>10,000 nM (hNaV1.5 and hNaV1.8)
Quantified Difference>1000-fold selectivity margin
ConditionsWhole-cell patch-clamp electrophysiology

Essential for researchers needing to isolate peripheral pain mechanisms without confounding cardiac or central nervous system toxicity.

State-Dependent Channel Inhibition

The compound is approximately 1000-fold more selective for half-inactivated NaV1.7 channels compared to resting channels. By interacting specifically with the voltage-sensor domain (VSD4), PF-05089771 stabilizes the inactivated state, which allows for the targeted inhibition of hyper-excitable neurons in chronic pain models rather than disrupting normal physiological firing [1].

Evidence DimensionAffinity for half-inactivated vs. resting state
Target Compound DataHigh affinity for half-inactivated state
Comparator Or Baseline~1000-fold lower affinity for resting state
Quantified Difference1000-fold state selectivity
ConditionsVoltage clamp assay with varying prepulse potentials

Validates the compound as a precise tool for studying pathological neuronal hyperexcitability rather than baseline action potential generation.

Structural Mitigation of Hepatotoxicity

Early arylsulfonamide leads containing a 2-aminothiazole moiety (e.g., Sudoxicam) were prone to cytochrome P450-mediated ring oxidation, forming reactive epoxides and thioureas that cause hepatotoxicity. PF-05089771 utilizes a 1,3-thiazole core, which completely eliminates this metabolic liability while maintaining high target potency, making it suitable for longer-term in vivo efficacy studies[1].

Evidence DimensionReactive metabolite formation
Target Compound DataPF-05089771 (1,3-thiazole core): No reactive thiourea adducts
Comparator Or Baseline2-aminothiazole predecessors (e.g., Sudoxicam): High reactive adduct formation
Quantified DifferenceElimination of idiosyncratic hepatotoxicity risk
ConditionsIn vitro microsomal stability and metabolite profiling

Prevents premature subject loss in chronic in vivo pain models due to off-target liver toxicity, ensuring reliable longitudinal data.

Crystalline Stability of the Tosylate Salt

Formulated as a monomethylbenzenesulfonate (tosylate) salt, PF-05089771 achieves a highly stable crystalline solid form with a shelf life of ≥4 years when stored at -20°C. This provides a distinct procurement advantage over the amorphous free base, ensuring consistent solubility (33 mg/mL in DMSO) and reproducible dosing across multi-year research programs .

Evidence DimensionSolid-state stability and handling
Target Compound DataPF-05089771 tosylate: Crystalline, ≥4 years stability
Comparator Or BaselineAmorphous free base arylsulfonamides: Prone to degradation and variable dissolution
Quantified DifferenceGuaranteed long-term crystalline stability and consistent 33 mg/mL DMSO solubility
ConditionsStandard laboratory storage (-20°C) and DMSO dissolution

Ensures batch-to-batch reproducibility and reliable stock solution preparation for high-throughput or longitudinal studies.

Preclinical Models of Neuropathic and Inflammatory Pain

Due to its >1000-fold selectivity for NaV1.7 over the cardiac NaV1.5 channel, PF-05089771 tosylate serves as an effective benchmark compound for in vivo pain models where off-target cardiovascular toxicity would otherwise confound behavioral readouts or cause premature mortality.

Patch-Clamp Electrophysiology Assays

As a highly characterized VSD4-binding inhibitor with a 1000-fold preference for the half-inactivated state, this compound serves as a reliable positive control in voltage-clamp studies designed to evaluate state-dependent channel kinetics and novel NaV1.7 modulators[1].

Long-Term Pharmacokinetic and Pharmacodynamic Profiling

The crystalline stability of the tosylate salt (≥4 years shelf life) combined with the elimination of CYP-mediated hepatotoxic metabolites (via the 1,3-thiazole core) makes this specific formulation highly suited for multi-month longitudinal in vivo studies requiring consistent dosing and high tolerability[2].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

670.9936804 Da

Monoisotopic Mass

670.9936804 Da

Heavy Atom Count

42

UNII

NG8E748OWS

Dates

Last modified: 08-15-2023

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